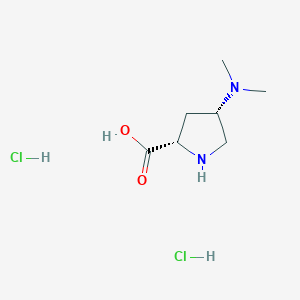
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine
Übersicht
Beschreibung
Molecular Structure Analysis
The compound appears to be related to a class of molecules used in the study of Middle East Respiratory Syndrome1. However, the specific molecular structure of “1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine” was not detailed in the source.Wissenschaftliche Forschungsanwendungen
Synthesis and Derivative Formation
The chemical compound 1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine and its derivatives have been extensively explored in scientific research for their potential applications. One study describes the synthesis and transformations of derivatives of 2-aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic acid. This research demonstrates the chemical flexibility of pyrazole and oxazole derivatives in synthesizing functional derivatives, highlighting their potential in creating highly basic aliphatic amines and introducing oxazol-2-yl moieties into oxazole rings, which could be foundational for developing new chemical entities in various scientific fields (Prokopenko et al., 2010).
Structural Analysis and Bioactivities
Another significant study focused on the synthesis, characterization, and bioactivity of pyrazole derivatives, including X-ray crystal study. This research identified antitumor, antifungal, and antibacterial pharmacophore sites, contributing to the development of new therapeutic agents. The structural elucidation of these compounds using advanced spectroscopic techniques underlines the importance of pyrazole derivatives in medicinal chemistry and their potential applications in creating effective pharmaceuticals (Titi et al., 2020).
Electrophilic Cyclization Studies
Research on the electrophilic cyclization of N-allyl(propargyl)-5-amino-1H-pyrazole-4-carboxamides has led to the synthesis of 4-[(dihydro)oxazol-2-yl]-1H-pyrazol-5-amines. This study showcases the chemical reactivity of these compounds in creating structurally diverse molecules, which could have implications in designing new materials or drugs with specific desired properties (Bondarenko et al., 2015).
Reactions with Nitrogen-containing Bases
Explorations into the reactions of substituted 5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carbonitrile with nitrogen bases have revealed unique nucleophilic replacement reactions and ring cleavages. This research provides insight into how such compounds can undergo chemical transformations, potentially leading to new discoveries in synthetic organic chemistry (Shablykin et al., 2008).
Antimicrobial Activity and Molecular Structures
The synthesis and antimicrobial activity of new 5-arylazothiazole, pyrazolo[1,5-a] pyrimidine, triazolo[4,3-a]pyrimidine, and pyrimido[1,2-a]benzimidazole derivatives containing the thiazole moiety have been investigated. Such studies contribute to the pharmaceutical industry by identifying new compounds with potential antimicrobial properties, thus addressing the ongoing challenge of antibiotic resistance (Abdelhamid et al., 2010).
Eigenschaften
IUPAC Name |
2-methyl-4-(5-methyl-1,3-oxazol-2-yl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4O/c1-5-3-10-8(13-5)6-4-11-12(2)7(6)9/h3-4H,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWHYWKWQYLSLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(O1)C2=C(N(N=C2)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-methyl-4-(5-methyl-1,3-oxazol-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![5-[Methyl(propan-2-yl)amino]-2-(piperidin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B1434045.png)



amine hydrochloride](/img/structure/B1434052.png)